molecular formula C9H11BrClNO B2735473 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride CAS No. 2243512-41-4

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

Cat. No. B2735473
CAS RN: 2243512-41-4
M. Wt: 264.55
InChI Key: ZWJSJJUFHOJSIS-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocycle . It is used as a pharmaceutical intermediate . The empirical formula is C9H10BrN and the molecular weight is 212.09 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, such as 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The SMILES string for 7-Bromo-1,2,3,4-tetrahydroisoquinoline is Brc1ccc2CCNCc2c1 . The InChI key is OYODEQFZAJVROF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . For instance, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The compound is also classified as WGK 3, indicating a high hazard to water .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSJJUFHOJSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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